molecular formula C21H22N2O4 B2799922 N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887890-00-8

N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No.: B2799922
CAS No.: 887890-00-8
M. Wt: 366.417
InChI Key: AYZOQKVNQANGCV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran carboxamide scaffold, designed for research applications in neuroscience and infectious disease. This compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzofuran-2-carboxamide derivatives have demonstrated significant potential in neuroprotective research. Structurally similar compounds have been shown to protect rat cortical neuronal cells against NMDA-induced excitotoxicity, a key mechanism in stroke and neurodegenerative disorders, with efficacy comparable to the well-known NMDA antagonist memantine . Furthermore, recent studies in 2024 highlight that N-phenylbenzofuran-2-carboxamide derivatives can act as potent modulators of Aβ42 aggregation, a hallmark of Alzheimer's disease pathology, and provide significant protection to mouse hippocampal neuronal cells against amyloid-beta-induced cytotoxicity . The incorporation of a pentanamide side chain suggests potential bioactivity based on simplified anthelmintic compounds, which have shown effectiveness against parasitic nematodes in vitro with a favorable cytotoxicity profile . Researchers can utilize this chemical tool to investigate mechanisms of protein aggregation, excitotoxic cell death, and to explore novel therapeutic pathways for conditions such as Alzheimer's disease, vascular dementia, and helminth infections .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-13-18(24)23-19-14-9-5-7-11-16(14)27-20(19)21(25)22-15-10-6-8-12-17(15)26-2/h5-12H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZOQKVNQANGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with 3-pentanoyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization with 2-carboxybenzofuran under appropriate reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Additionally, in industry, it may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with N-(2-methoxyphenyl) Substituents

Key Compounds :

  • N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide (Target Compound)
  • 6-(benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Feature Target Compound Compound
Core Structure Benzofuran 1,4-Dihydropyridine
Substituents 3-Pentanamido, 2-carboxamide 2-Furyl, 5-cyano, 6-benzylthio, 2-methyl
N-(2-methoxyphenyl) Present Present
Potential Applications CNS modulation (speculative) Unreported, likely diverse biological roles

However, the dihydropyridine core in the compound may confer distinct electronic properties and target selectivity compared to the benzofuran core.

Benzamide Derivatives in Pesticides

Key Compounds :

  • Mepronil (N-(3-(1-methylethoxy)phenyl)-2-methylbenzamide)
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Feature Target Compound Mepronil Flutolanil
Core Structure Benzofuran Benzamide Benzamide
Methoxyphenyl Group 2-Methoxy 3-Isopropoxy 3-Isopropoxy
Key Substituents 3-Pentanamido 2-Methyl 2-Trifluoromethyl
Applications Under investigation (speculative) Fungicide Fungicide

Findings :
The 2-methoxyphenyl group in the target compound differs from the 3-isopropoxy substituents in mepronil and flutolanil, which are critical for fungicidal activity. The trifluoromethyl group in flutolanil enhances lipophilicity and resistance to metabolic degradation compared to the methyl group in mepronil . This suggests that the target compound’s pentanamide chain may similarly influence bioavailability and target engagement.

NBOMe Series with N-(2-methoxyphenyl)methyl Substituents

Key Compounds :

  • 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
Feature Target Compound 25I-NBOMe
Core Structure Benzofuran Phenethylamine
Methoxyphenyl Group Direct N-substitution N-Benzyl substitution
Biological Activity Unreported (speculative) Potent 5-HT2A agonist
Toxicity Unknown High (neurotoxic)

Findings :
While both compounds incorporate methoxyphenyl groups, 25I-NBOMe’s phenethylamine core and benzyl substitution confer potent serotonergic activity. The target compound’s benzofuran-carboxamide structure likely lacks direct 5-HT2A affinity but may interact with other CNS targets. The absence of a primary amine in the target compound could reduce neurotoxicity risks .

Benzothiazole Acetamide Derivatives

Key Compounds :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
Feature Target Compound Benzothiazole Acetamide
Core Structure Benzofuran Benzothiazole
Methoxyphenyl Group 2-Methoxy (N-substituted) 2-Methoxy (acetamide)
Functional Groups Carboxamide, pentanamide Acetamide, trifluoromethyl
Potential Targets Unreported Enzyme inhibition (e.g., kinases)

Findings : The acetamide linkage in the benzothiazole compound may enhance metabolic stability compared to the carboxamide in the target compound. The trifluoromethyl group in the benzothiazole derivative could improve membrane permeability, a feature absent in the target compound .

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Amide bond formation : Coupling benzofuran-2-carboxylic acid derivatives with 2-methoxyaniline using carbodiimide-based reagents (e.g., DCC/DMAP) in anhydrous solvents like dichloromethane.
  • Functional group protection : Methoxy and amide groups require inert atmospheres to prevent oxidation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional reflux .
Reaction ParameterOptimized ConditionsYield Improvement
SolventDMF or acetonitrile~25% higher
Temperature80–100°CReduced byproducts
CatalystDMAP (10 mol%)90% coupling efficiency

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of substituents (e.g., methoxyphenyl vs. pentanamide groups) .
  • X-ray crystallography : Resolves spatial orientation of the benzofuran core and amide bond planarity (e.g., dihedral angles <10°) .
  • HPLC-MS : Validates purity (>98%) and detects trace byproducts (e.g., hydrolyzed amides) .

Q. What are the primary pharmacological targets of benzofuran derivatives like this compound?

  • Enzyme inhibition : Targets include cyclooxygenase-2 (COX-2) and tyrosine kinases, with IC50_{50} values <1 μM in preliminary assays .
  • Receptor binding : Affinity for serotonin (5-HT2A_{2A}) and adenosine receptors demonstrated via SPR assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity variations : Use orthogonal purification (e.g., prep-HPLC followed by recrystallization) to eliminate confounding impurities .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Dose-response validation : Conduct EC50_{50}/IC50_{50} titrations across ≥3 independent replicates to confirm potency thresholds .

Q. What strategies improve metabolic stability in preclinical studies?

  • CYP enzyme screening : Rat hepatic microsomes reveal CYP1A2 as the primary metabolizer (70% clearance reduction with CYP1A inhibitors) .
  • Structural modifications : Introduce fluorine at the para position of the methoxyphenyl group to block oxidative dealkylation .
Metabolic PathwayEnzyme InvolvedMitigation Strategy
O-DemethylationCYP1A2Fluorine substitution
Amide hydrolysisEsterasesCyclic amide design

Q. How can computational modeling predict binding modes and off-target effects?

  • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR), identifying key hydrogen bonds with Arg120 and Tyr355 .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = 0.3) and CYP2D6 inhibition risk .

Q. What experimental designs address solubility challenges in in vivo studies?

  • Co-solvent systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration (solubility >5 mg/mL) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150 nm) to enhance bioavailability by 3-fold .

Methodological and Data Analysis Questions

Q. How to validate synthetic intermediates using hyphenated techniques?

  • LC-NMR/MS : Combines chromatographic separation with structural elucidation to identify unstable intermediates (e.g., nitro-reduced species) .
  • In situ FTIR : Monitors real-time amide bond formation (C=O stretch at 1650 cm1^{-1}) in flow chemistry setups .

Q. What role do patents play in guiding synthesis scale-up?

  • WO2019043724A1 : Describes scalable coupling methods using continuous-flow reactors (yield: 85% at 100 g scale) .
  • Purification protocols : Patent data recommend silica gel chromatography with ethyl acetate/hexane (3:7) for gram-scale purification .

Q. How to design studies for synergistic effects with existing therapeutics?

  • Combination index (CI) : Calculate via Chou-Talalay assay; CI <0.9 indicates synergy with paclitaxel in MCF-7 breast cancer models .
  • Mechanistic overlap : Confirm target complementarity (e.g., COX-2 inhibition + EGFR blockade) using transcriptomic profiling .

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